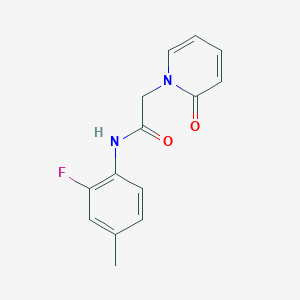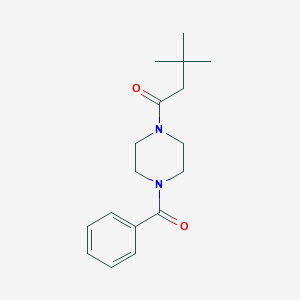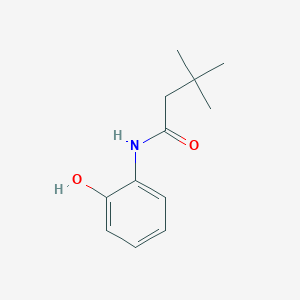![molecular formula C14H13FN2O B7475898 N-[(3-fluoro-4-methylphenyl)methyl]pyridine-4-carboxamide](/img/structure/B7475898.png)
N-[(3-fluoro-4-methylphenyl)methyl]pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3-fluoro-4-methylphenyl)methyl]pyridine-4-carboxamide, also known as FMMP, is a chemical compound that has been extensively studied for its potential applications in scientific research. FMMP belongs to a class of compounds known as pyridinecarboxamides and is structurally similar to other compounds that have been shown to have interesting biological properties.
作用机制
The mechanism of action of N-[(3-fluoro-4-methylphenyl)methyl]pyridine-4-carboxamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and proteins. In particular, this compound has been shown to inhibit the activity of HDAC6 by binding to a specific site on the enzyme.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to induce cell death in certain cancer cell lines, suggesting that it may have potential as an anti-cancer agent. Additionally, this compound has been shown to inhibit the growth of certain bacteria and fungi, suggesting that it may have potential as an antimicrobial agent.
实验室实验的优点和局限性
One of the main advantages of N-[(3-fluoro-4-methylphenyl)methyl]pyridine-4-carboxamide is that it is relatively easy to synthesize and purify, making it a useful tool for scientific research. Additionally, this compound has been shown to be relatively stable under a variety of conditions, making it a useful tool for long-term experiments. However, one limitation of this compound is that it can be toxic at high concentrations, which may limit its use in certain experiments.
未来方向
There are a number of potential future directions for research on N-[(3-fluoro-4-methylphenyl)methyl]pyridine-4-carboxamide. One area of interest is the development of new analogs of this compound that may have improved pharmacological properties. Additionally, this compound may have potential as a tool for investigating the role of HDAC6 in a variety of diseases, including cancer and neurodegenerative disorders. Finally, this compound may have potential as a therapeutic agent for the treatment of certain diseases, although further research is needed to fully understand its pharmacological properties.
合成方法
N-[(3-fluoro-4-methylphenyl)methyl]pyridine-4-carboxamide can be synthesized using a variety of methods, but the most common approach involves the reaction of 3-fluoro-4-methylbenzylamine with 4-pyridinecarboxylic acid in the presence of a coupling reagent such as EDCI or HATU. The resulting product can be purified using standard techniques such as column chromatography or recrystallization.
科学研究应用
N-[(3-fluoro-4-methylphenyl)methyl]pyridine-4-carboxamide has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of study involves its use as a tool for investigating the function of certain proteins and enzymes. For example, this compound has been used to study the activity of the enzyme HDAC6, which is involved in the regulation of gene expression and has been implicated in a variety of diseases.
属性
IUPAC Name |
N-[(3-fluoro-4-methylphenyl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O/c1-10-2-3-11(8-13(10)15)9-17-14(18)12-4-6-16-7-5-12/h2-8H,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGDVPHDOGPDMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC(=O)C2=CC=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![1-{3-[(2,6-Dimethylpyrimidin-4-YL)oxy]phenyl}ethanone](/img/structure/B7475862.png)
![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B7475872.png)

